Diethyl 1,2,3-triazine-4,6-dicarboxylate
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Overview
Description
Diethyl 1,2,3-triazine-4,6-dicarboxylate is a chemical compound with the molecular formula C9H11N3O4 and a molecular weight of 225.20 g/mol . It belongs to the class of 1,2,3-triazines, which are known for their reactivity in inverse electron demand Diels-Alder strategies . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 1,2,3-triazine-4,6-dicarboxylate can be synthesized through a series of chemical reactions involving the formation of the triazine ring and subsequent esterification. One common method involves the reaction of hydrazine derivatives with diethyl oxalate under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the triazine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,2,3-triazine-4,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the triazine ring into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups on the triazine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the triazine ring .
Scientific Research Applications
Diethyl 1,2,3-triazine-4,6-dicarboxylate has a wide range of scientific research applications, including:
Biology: The compound’s reactivity makes it useful in studying biological processes involving nitrogen-containing compounds.
Mechanism of Action
The mechanism of action of diethyl 1,2,3-triazine-4,6-dicarboxylate involves its reactivity in chemical reactions. The triazine ring can participate in cycloaddition reactions, forming new chemical bonds and structures. This reactivity is due to the electron-deficient nature of the triazine ring, which makes it a suitable substrate for inverse electron demand Diels-Alder reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,3-triazine-4-carboxylate: Another triazine derivative with similar reactivity but different ester groups.
5-Methoxy-1,2,3-triazine: A triazine compound with a methoxy group, used in similar chemical reactions.
3,6-Bis(methoxycarbonyl)-1,2,4,5-tetrazine: A related compound with a tetrazine ring, used in similar applications.
Uniqueness
Diethyl 1,2,3-triazine-4,6-dicarboxylate is unique due to its specific ester groups and reactivity in inverse electron demand Diels-Alder reactions. This makes it particularly useful in constructing highly functionalized nitrogen-containing heterocycles, which are valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C9H11N3O4 |
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Molecular Weight |
225.20 g/mol |
IUPAC Name |
diethyl triazine-4,6-dicarboxylate |
InChI |
InChI=1S/C9H11N3O4/c1-3-15-8(13)6-5-7(11-12-10-6)9(14)16-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
WSXMBZCJYIARRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=N1)C(=O)OCC |
Origin of Product |
United States |
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